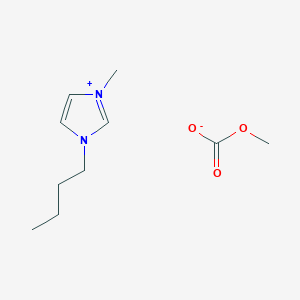

1-Butyl-3-methylimidazolium methylcarbonate

Description

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H4O3/c1-3-4-5-10-7-6-9(2)8-10;1-5-2(3)4/h6-8H,3-5H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNFQNYYIIOYFR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.COC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746227 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916850-37-8 | |

| Record name | 1-Butyl-3-methylimidazolium methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916850-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 3-butyl-1-methyl-, methyl carbonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic substitution mechanism, where the methylcarbonate anion (MeCO₃⁻) displaces chloride in [Bmim]Cl. Key parameters include:

-

Temperature : 160–180°C, facilitating the cleavage of DMC’s carbonate linkage.

-

Solvent : Methanol or solvent-free conditions to enhance reaction kinetics.

-

Molar Ratio : A 2:1 excess of DMC to [Bmim]Cl ensures complete anion exchange.

A representative procedure involves refluxing [Bmim]Cl (1 mol) with DMC (2 mol) in methanol at 160°C for 10–12 hours. Post-reaction, the mixture is cooled, and unreacted DMC is removed via rotary evaporation. The crude product is washed with diethyl ether to eliminate residual chloride, yielding [Bmim][MeCO₃] with >95% purity.

Challenges and Optimizations

-

Side Reactions : Prolonged heating above 180°C risks decarboxylation, forming 1-butyl-3-methylimidazolium-2-carboxylate as a byproduct.

-

Purification : Liquid-liquid extraction with dichloromethane (CH₂Cl₂) effectively separates ionic liquid fractions from aqueous sodium bromide (NaBr) solutions, achieving recovery rates >90%.

Anion Metathesis via Ion Exchange Resins

An alternative route employs anion exchange resins to replace chloride in [Bmim]Cl with methylcarbonate. This method avoids high temperatures and is scalable for industrial production.

Procedure

-

Resin Preparation : A strong basic anion exchange resin (e.g., Amberlite IRA-400) is preconditioned with sodium methylcarbonate (NaMeCO₃).

-

Ion Exchange : [Bmim]Cl solution is passed through the resin column, where Cl⁻ is adsorbed, and MeCO₃⁻ is released into the solution.

-

Elution : The eluent is concentrated under reduced pressure, yielding [Bmim][MeCO₃] with minimal halide contamination (<50 ppm).

Advantages

-

Mild Conditions : Conducted at ambient temperature, minimizing thermal degradation.

-

High Purity : Eliminates co-solvents, reducing post-synthesis purification steps.

In Situ Generation from Precursor Amines

Recent advances demonstrate the in situ formation of [Bmim][MeCO₃] during catalytic cycles, particularly in CO₂ fixation reactions. For example, reacting 1-butyl-3-methylimidazole with supercritical CO₂ and methanol under pressure generates the methylcarbonate anion via carbamate intermediates.

Key Steps

-

CO₂ Insertion : CO₂ reacts with methanol to form methyl carbonate acid (HMeCO₃).

-

Neutralization : 1-butyl-3-methylimidazole protonates HMeCO₃, forming the ionic liquid directly.

This method aligns with circular chemistry principles, utilizing CO₂ as a feedstock. However, it requires specialized equipment for high-pressure (≥150 bar) and high-temperature (≥200°C) conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Energy Demand | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 92–95 | >97 | High | Industrial |

| Anion Metathesis | 85–88 | 99 | Moderate | Pilot-scale |

| In Situ Generation | 78–82 | 90–95 | Very High | Laboratory |

Characterization and Quality Control

Post-synthesis characterization ensures compliance with application-specific standards:

-

NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 3.16 ppm (N-CH₃), 1.70 ppm (butyl chain), and 3.50 ppm (methylcarbonate anion).

-

Halide Content : Ion chromatography confirms chloride levels <100 ppm, critical for electrochemical applications.

-

Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of -20°C and decomposition onset at 280°C.

Industrial-Scale Production Insights

Large-scale synthesis of [Bmim][MeCO₃] employs continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, microreactor systems operating at 285°C and 150 bar achieve 100% conversion in <3 minutes, compared to 10 hours in batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium methylcarbonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methylcarbonate anion is replaced by other nucleophiles.

Decomposition Reactions: Under certain conditions, it can decompose to release carbon dioxide and methanol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted imidazolium salts.

Decomposition Products: The primary decomposition products are carbon dioxide and methanol.

Scientific Research Applications

Biomass Processing

Dissolution and Pretreatment

BMIM-MC is particularly effective in the dissolution and pretreatment of lignocellulosic biomass. Its capacity to dissolve cellulose makes it an ideal candidate for biofuel production. Studies have shown that BMIM-MC can dissolve up to 80% of cellulose, facilitating enzymatic hydrolysis and subsequent fermentation processes for bioethanol production .

Green Chemistry

Extractive Desulfurization

BMIM-MC has been utilized as a green solvent in the extractive desulfurization of fuels. Research indicates that it effectively removes sulfur compounds from liquid fuels, achieving over 81% removal efficiency under mild conditions. This application is significant for reducing sulfur emissions from combustion engines .

| Process | Sulfur Removal Efficiency | Conditions |

|---|---|---|

| Extractive desulfurization | 81% | 30°C, 30 min |

Catalysis

Role in Catalytic Reactions

BMIM-MC serves as a solvent and catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its ability to stabilize reactive intermediates has been demonstrated in reactions such as Friedel-Crafts acylation and other organic transformations .

| Reaction Type | Role of BMIM-MC | Outcome |

|---|---|---|

| Friedel-Crafts acylation | Solvent and catalyst | Increased yield |

Electrochemistry

Applications in Energy Storage

BMIM-MC is being investigated for its potential use in electrochemical devices, such as batteries and supercapacitors. Its ionic conductivity and thermal stability make it suitable for high-performance energy storage applications .

| Device Type | Performance Metrics | Reference |

|---|---|---|

| Lithium-ion batteries | High ionic conductivity | |

| Supercapacitors | Enhanced charge/discharge rates |

Environmental Applications

Pollution Control

The use of BMIM-MC in environmental remediation processes has shown promise. Its ability to extract heavy metals from contaminated water sources highlights its potential as a sustainable solution for pollution control .

| Pollutant Type | Extraction Efficiency | Method Used |

|---|---|---|

| Heavy metals | Significant | Ionic liquid extraction |

Case Studies

-

Biomass Conversion Study

- A study demonstrated the use of BMIM-MC for the conversion of agricultural waste into biofuels, achieving a conversion rate of over 90% after pretreatment with BMIM-MC followed by enzymatic hydrolysis.

-

Desulfurization Process

- In a comparative analysis of different ionic liquids for desulfurization, BMIM-MC outperformed others by efficiently reducing sulfur content in diesel fuel while maintaining fuel quality.

Mechanism of Action

The mechanism by which 1-butyl-3-methylimidazolium methylcarbonate exerts its effects is primarily based on its ionic nature. The 1-butyl-3-methylimidazolium cation and methylcarbonate anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions enable the compound to dissolve a wide range of substances and facilitate various chemical reactions .

Comparison with Similar Compounds

Table 1: Physical and Functional Properties of Selected [Bmim]-Based ILs

Notes:

- Viscosity Trends : [Bmim][Br] exhibits exceptionally high viscosity (1,750 mPa·s) compared to [BF₄] (233 mPa·s) and [PF₆] (312 mPa·s), attributed to stronger hydrogen bonding with halide anions .

- Thermal Stability : Fluorinated anions ([BF₄], [PF₆]) enhance thermal stability (>400°C), whereas hydroxide and methylcarbonate derivatives degrade below 200°C .

- Electrochemical Windows : [Bmim][Br] and [Bmim][BF₄] show electrochemical stability ranges of 2.7–4.7 V, making them suitable for batteries and capacitors .

Catalytic Performance

[Bmim][MeCO3] is less catalytically active in PET glycolysis compared to basic ILs like [Bmim][OH], which achieves 95% BHET yield under mild conditions. However, [Bmim][MeCO3] excels as a precursor for synthesizing carboxylate ILs (e.g., [Bmim][OAc]) via acid exchange, streamlining green chemistry workflows .

Biological Activity

1-Butyl-3-methylimidazolium methylcarbonate ([C4C1im][MC]) is an ionic liquid (IL) that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of [C4C1im][MC], focusing on its toxicity, effects on cellular mechanisms, and potential applications in biocatalysis.

This compound is synthesized through a nucleophilic substitution reaction involving 1-butylimidazole and methyl carbonate. This compound is characterized by its ionic nature, which contributes to its solubility and bioactivity in various environments .

Toxicity Profile

The toxicity of [C4C1im][MC] has been a significant area of research. Studies indicate that this IL exhibits acute toxicity through various exposure routes, including oral, dermal, and inhalation . The following table summarizes the toxicity data:

| Toxicity Endpoint | Value |

|---|---|

| Acute Toxicity (Oral) | H301 - Toxic if swallowed |

| Acute Toxicity (Dermal) | H311 - Toxic in contact with skin |

| Acute Toxicity (Inhalation) | H331 - Toxic if inhaled |

| Skin Corrosion/Irritation | H315 - Causes skin irritation |

| Eye Damage/Irritation | H319 - Causes serious eye irritation |

| Specific Target Organ Toxicity | H370 - May cause damage to organs |

These findings highlight the need for careful handling of [C4C1im][MC] in laboratory settings.

Research has demonstrated that [C4C1im][MC] can induce oxidative stress and apoptosis in various cell lines. For instance, studies show that exposure to this IL can lead to increased production of reactive oxygen species (ROS), resulting in mitochondrial dysfunction and subsequent cell death .

Case Study: HepG2 Cell Line

A notable study investigated the effects of [C4C1im][MC] on the HepG2 human hepatocarcinoma cell line. The results indicated:

- EC50 Value : Approximately 439.46 μM after 24 hours of exposure.

- Mechanism : Induction of apoptosis was confirmed through increased caspase activity and mitochondrial membrane disruption.

- Biochemical Changes : Alterations in heat shock protein expression and inhibition of total antioxidative capacity were observed .

Biocompatibility and Environmental Impact

Despite its toxicity, certain studies suggest that [C4C1im][MC] may exhibit lower toxicity compared to other imidazolium-based ionic liquids. For example, modifications in the molecular structure, such as the introduction of oxygenated groups, have been shown to reduce ecotoxicity towards microorganisms like Escherichia coli and Staphylococcus epidermidis .

Table: Comparison of Toxicity in Different Ionic Liquids

| Ionic Liquid | Toxicity Level |

|---|---|

| This compound | Low to Moderate |

| 1-Butyl-3-methylimidazolium chloride | High |

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Moderate to High |

Applications in Biocatalysis

The unique properties of [C4C1im][MC] make it a candidate for enhancing enzyme activity. Research indicates that this IL can stabilize enzymes like laccase, improving their efficiency in biocatalytic processes such as dye decolorization .

Q & A

Q. How can researchers ensure the purity and structural integrity of 1-butyl-3-methylimidazolium methylcarbonate during synthesis?

Methodological Answer: Purity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy to verify the imidazolium cation and methylcarbonate anion structure. Elemental analysis (CHNS) and Fourier-transform infrared spectroscopy (FTIR) should be used to cross-check functional groups. For ionic liquids supplied as solutions (e.g., 30% in methanol), Karl Fischer titration is critical to quantify residual water content, which can affect reactivity .

Q. What experimental precautions are necessary for handling this compound in methanol solutions?

Methodological Answer: Storage under inert gas (e.g., argon) and refrigeration (0–6°C) is recommended to prevent hydrolysis or degradation. When evaporating methanol, use rotary evaporation at reduced pressure (<40°C) to avoid thermal decomposition. Always confirm solvent removal completeness via gravimetric analysis or gas chromatography (GC) .

Q. Which spectroscopic techniques are most effective for characterizing intermolecular interactions in this ionic liquid?

Methodological Answer: Raman spectroscopy can identify anion-cation hydrogen bonding, while ¹H and ¹³C NMR are used to probe solvation effects. For example, chemical shift changes in the imidazolium ring protons indicate interactions with solvents or dissolved gases like CO₂ .

Advanced Research Questions

Q. How does the methylcarbonate anion influence the physicochemical properties of 1-butyl-3-methylimidazolium salts compared to other anions (e.g., BF₄⁻, PF₆⁻)?

Methodological Answer: Comparative studies using differential scanning calorimetry (DSC) and viscometry can reveal differences in glass transition temperatures, viscosity, and hydrophilicity. For instance, methylcarbonate’s smaller anion size and basicity may enhance CO₂ solubility compared to bulkier anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), as shown in analogous acetate-based systems .

Q. What strategies can resolve contradictions in reported solubility data for CO₂ in this compound?

Methodological Answer: Standardize measurement conditions (temperature, pressure, water content) using gravimetric or volumetric gas absorption setups. Computational modeling (e.g., density functional theory, DFT) can identify competing interaction mechanisms, such as carbamate formation vs. physical dissolution, which may explain discrepancies .

Q. How can researchers design experiments to study the phase behavior of binary mixtures containing this ionic liquid?

Methodological Answer: Use cloud-point titration with solvents of varying polarity (e.g., water, acetonitrile) to map phase diagrams. Couple this with small-angle X-ray scattering (SAXS) to probe nanostructural changes. For predictive modeling, apply the Conductor-like Screening Model for Real Solvents (COSMO-RS) to simulate activity coefficients .

Q. What advanced techniques quantify the ionic liquid’s role in microwave-assisted reactions?

Methodological Answer: Dielectric spectroscopy measures microwave absorption efficiency, while in situ temperature monitoring via fiber-optic probes clarifies heating dynamics. Compare reaction kinetics (e.g., via GC-MS) with and without the ionic liquid to isolate its catalytic or doping effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.